molecular formula C16H13FN2O3 B5841539 N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide

N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5841539
M. Wt: 300.28 g/mol
InChI Key: MXKBLVYFAZLOTG-RMKNXTFCSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology. FNPA is a member of the acrylamide family of compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell proliferation.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potent anticancer activity. N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide is its potential toxicity, as it has been found to be toxic to normal cells at high concentrations.

Future Directions

There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide. One area of focus could be on developing more potent and selective HDAC inhibitors based on the structure of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide. Another potential direction could be to investigate the use of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research could be done to explore the potential of N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide in treating other inflammatory diseases beyond rheumatoid arthritis.

Synthesis Methods

N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-fluoro-3-nitroaniline with 4-methylphenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11-2-4-12(5-3-11)6-9-16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKBLVYFAZLOTG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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